4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H23ClN2O5S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.1016207 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(benzenesulfonyl)-8-(5-chloro-2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex spirocyclic compound with potential pharmaceutical applications. The compound's unique structure, featuring a benzenesulfonyl group and an oxa-diazaspirodecane core, suggests interesting biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula for this compound is C18H20ClN2O4S. The structural characteristics include:
- Spirocyclic Framework : Provides rigidity and stability.
- Benzenesulfonyl Group : Commonly associated with sulfonamide drugs, known for their ability to inhibit bacterial growth by targeting folic acid synthesis.
The biological activity of this compound can be attributed to its interaction with specific enzymes and biochemical pathways:
- Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, it may inhibit carbonic anhydrase, affecting pH regulation and fluid balance in cells.
- Disruption of Folic Acid Synthesis : By binding to the active site of enzymes involved in folic acid synthesis, the compound could prevent bacterial growth.
Biological Activity Data
Research indicates that compounds similar to this compound exhibit significant biological activities. Below is a summary of findings related to its antimicrobial and anticancer properties:
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Potent inhibitor of soluble epoxide hydrolase (sEH) |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results demonstrated that derivatives with sulfonamide groups effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
Anticancer Potential
In vitro studies showed that compounds within the diazaspiro series induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. This suggests potential for development as anticancer agents.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. The following synthetic routes have been identified:
- Formation of the Spirocyclic Core : Utilizing benzenesulfonyl chloride in reactions with suitable precursors.
- Aromatic Substitution : Introducing the 5-chloro-2-methoxybenzoyl moiety through electrophilic aromatic substitution.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-28-19-8-7-16(22)15-18(19)20(25)23-11-9-21(10-12-23)24(13-14-29-21)30(26,27)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPMNURIBNAHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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